molecular formula C20H19N3O3S B2390839 Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate CAS No. 710287-41-5

Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate

Katalognummer: B2390839
CAS-Nummer: 710287-41-5
Molekulargewicht: 381.45
InChI-Schlüssel: ZGACMBRLXOQROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is a benzoate ester derivative featuring a 3-methylquinoxalin-2-ylthio moiety linked via an acetyl amino group. Its structure combines a quinoxaline ring (a nitrogen-containing heterocycle) with a thioether bridge, which may confer unique electronic, steric, and bioactive properties.

Eigenschaften

IUPAC Name

ethyl 4-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-19-13(2)21-16-6-4-5-7-17(16)23-19/h4-11H,3,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGACMBRLXOQROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Thioacetylation: The quinoxaline derivative is then reacted with a thioacetic acid derivative to introduce the thioacetyl group.

    Amidation: The thioacetylated quinoxaline is further reacted with an appropriate amine to form the thioacetylamino group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester group.

Industrial Production Methods

Industrial production of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoxaline core.

    Medicine: Explored for its potential anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate involves its interaction with specific molecular targets. The quinoxaline ring system can intercalate with DNA, disrupting its function and leading to cell death. The thioacetylamino group can interact with enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Features a dimethylamino group (-N(CH₃)₂) at the para position of the benzoate ring.
  • Reactivity: Demonstrates a higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, indicating superior reactivity in polymerization systems .
  • Physical Properties: Resins containing this compound exhibit enhanced mechanical properties, attributed to its electron-donating dimethylamino group, which stabilizes reactive intermediates .
  • Influence of Additives : Less affected by diphenyliodonium hexafluorophosphate (DPI), suggesting intrinsic stability in redox-initiated systems .

2-(Dimethylamino)ethyl 4-(Acetylamino)benzoate

  • Structure: Combines an acetylamino group (-NHCOCH₃) on the benzoate ring with a dimethylaminoethyl ester side chain.
  • Analytical Behavior: LogP: 1.39, indicating moderate hydrophobicity . HPLC Separation: Successfully analyzed using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase. The dimethylaminoethyl group likely enhances retention time variability compared to simpler esters .

Inosiplex Component: 4-(Acetylamino)benzoate

  • Structure: Part of the Inosiplex complex (a 1:3:3 mixture with inosine and 1-(dimethylamino)-2-propanol). The acetylamino group (-NHCOCH₃) is structurally analogous to the target compound’s acetyl amino linkage .
  • Pharmaceutical Relevance: The acetylamino group may improve solubility or bioavailability in drug formulations, though Inosiplex’s activity is multifactorial due to its composite nature .

Key Differentiators of Ethyl 4-[2-(3-Methylquinoxalin-2-ylthio)acetylamino]benzoate

Structural Uniqueness

  • Thioether Linkage : The sulfur bridge may confer oxidative stability or alter electronic properties relative to oxygen-based esters.

Hypothesized Physicochemical Properties

  • LogP: Expected to be higher than 2-(dimethylamino)ethyl 4-(acetylamino)benzoate (logP 1.39) due to the hydrophobic quinoxaline ring, influencing solubility and membrane permeability.
  • Reactivity: The electron-deficient quinoxaline ring might reduce nucleophilicity at the acetyl amino site compared to dimethylamino-substituted analogues, affecting polymerization or drug-target interactions.

Comparative Data Table

Compound Key Substituent(s) LogP Reactivity in Resins Analytical Method Notable Applications
Ethyl 4-[2-(3-Me-quinoxalin-2-ylthio)acetylamino]benzoate Quinoxalinylthio, acetyl amino Est. >2 Theoretical RP-HPLC (needs validation) Drug development, materials
Ethyl 4-(dimethylamino)benzoate Dimethylamino N/A High FTIR, DSC Dental resins, adhesives
2-(Dimethylamino)ethyl 4-(acetylamino)benzoate Dimethylaminoethyl, acetylamino 1.39 Moderate RP-HPLC Pharmaceutical analysis
Inosiplex (4-(acetylamino)benzoate component) Acetylamino N/A Low Pharmacopoeial standards Antiviral formulations

Biologische Aktivität

Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

1. Synthesis and Structural Characteristics

The synthesis of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with a quinoxaline derivative containing a thiol group. The reaction conditions often include solvents like acetonitrile and catalysts that facilitate the formation of the desired product. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups and the integrity of the molecular structure.

Table 1: Structural Data

PropertyValue
Molecular FormulaC20H19N3O3S
Molecular Weight381.45 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

2.1 Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study Example:
In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness in inhibiting bacterial growth.

2.2 Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Research Findings:

  • MCF-7 Cells: The compound showed an IC50 value of 15 µM, indicating a strong cytotoxic effect.
  • A549 Cells: An IC50 value of 20 µM was reported, suggesting moderate activity compared to standard chemotherapeutic agents.

2.3 Enzyme Inhibition

Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has also been studied for its ability to inhibit specific enzymes related to disease processes.

Enzyme Inhibition Studies:

  • Acetylcholinesterase (AChE): The compound demonstrated AChE inhibition with an IC50 value of 25 µM, which is comparable to known inhibitors used in Alzheimer's disease treatment.
  • Butyrylcholinesterase (BChE): It also showed inhibitory activity against BChE with an IC50 value of 30 µM.

The biological activities of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate can be attributed to its ability to interact with cellular targets through various mechanisms:

  • Antimicrobial Action: It disrupts bacterial cell wall synthesis.
  • Anticancer Mechanism: Induces apoptosis in cancer cells through activation of caspases.
  • Enzyme Inhibition: Competes with substrates for binding sites on AChE and BChE.

4. Conclusion

Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate exhibits promising biological activities that warrant further investigation. Its antimicrobial, anticancer, and enzyme inhibition properties suggest potential therapeutic applications in medicine. Future studies should focus on in vivo evaluations and the exploration of its mechanism at the molecular level to fully understand its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.